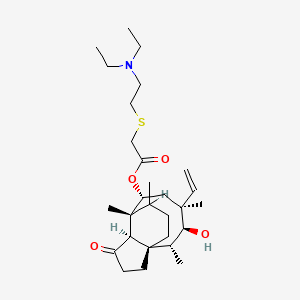

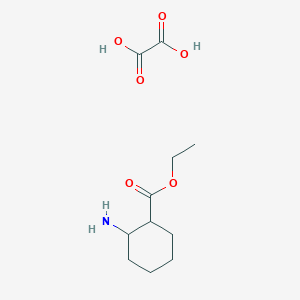

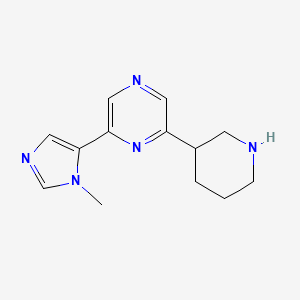

![molecular formula C40H58S4Sn2 B8100487 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B8100487.png)

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene

概要

説明

This compound is a type of polymeric photocatalyst used for hydrogen evolution by water splitting . It has drawn tremendous research interest in recent years due to its potential in the field of sustainable energy .

Synthesis Analysis

The synthesis of this compound involves a sulfide oxidation tuning approach . This method constructs a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis

The molecular formula of this compound is C40H58S4Sn2 . It appears as a light orange to yellow to green powder or crystal .Chemical Reactions Analysis

This compound is used in the construction of copolymers for photocatalytic hydrogen evolution . The sulfone group in the compound acts as an electron-output site due to its strong electron-withdrawing ability .Physical And Chemical Properties Analysis

The compound is a solid at 20°C .科学的研究の応用

Application in Organic Solar Cells

The compound 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene has been extensively studied for its application in organic solar cells. For instance, Ran et al. (2022) investigated the temperature-dependent aggregation properties of a donor-acceptor copolymer, which includes this compound, in solution. They found that these properties significantly influence the excited-state dynamics, which is crucial for the efficiency of organic solar cells (Ran et al., 2022). Similarly, Oh et al. (2015) synthesized copolymers using this compound and demonstrated their effectiveness as donor materials in polymer solar cells, observing significant impacts on the band gap and photovoltaic properties (Oh et al., 2015).

Influence on Energy Levels and Morphology

The structural design of this compound plays a critical role in determining the energy levels and morphology of polymers for solar cell applications. Tamilavan et al. (2019) synthesized benzodithiophene-alt-di(thiophen-2-yl)quinoxaline polymers, incorporating the compound , and observed variations in absorption, energy levels, and crystallinity, which directly influenced the photovoltaic performance (Tamilavan et al., 2019).

Applications in Thin Film Transistors and Solar Cells

Furthermore, this compound has been utilized in the synthesis of new materials for thin film transistors and solar cells. Tamilavan et al. (2014) co-polymerized it with an electron-deficient monomer, resulting in polymers with significant photovoltaic efficiency (Tamilavan et al., 2014). Chung et al. (2014) explored its application in conjugated polymers for polymer solar cells, highlighting the importance of side-chain substitutions on its optoelectronic and photovoltaic properties (Chung et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFFMJYHZKHRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CC)CCCC)[Sn](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58S4Sn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

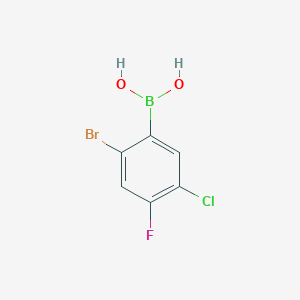

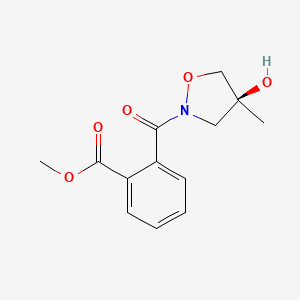

![[4-(Cyanomethyl)-3-fluorophenyl]boronic acid](/img/structure/B8100410.png)

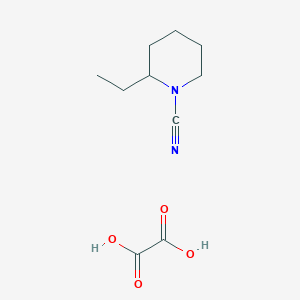

![5-Phenyl-5,10-dihydrodibenzo[2,3:6,7]azepino[4,5-b]indole](/img/structure/B8100480.png)

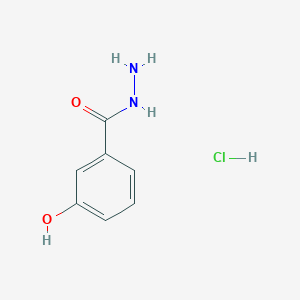

![Diethyl({[3-(3,5-dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amino}methylidene)propanedioate](/img/structure/B8100503.png)